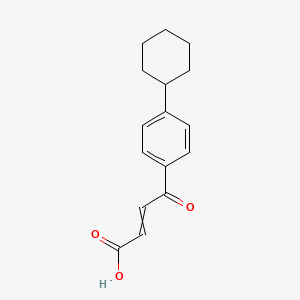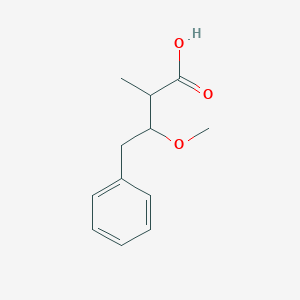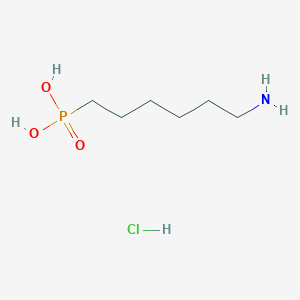
(R)-Fmoc-4-(3-pyridyl)-beta-Homoala-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Fmoc-4-(3-pyridyl)-beta-Homoala-OH is a synthetic compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a pyridyl ring, and a beta-homoalanine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fmoc-4-(3-pyridyl)-beta-Homoala-OH typically involves multiple steps, starting with the preparation of the beta-homoalanine backbone This can be achieved through the alkylation of glycine derivatives or via the Strecker synthesis
The Fmoc protecting group is introduced in the final stages of the synthesis to protect the amino group of the beta-homoalanine. This is typically done using Fmoc-Cl in the presence of a base such as sodium carbonate or triethylamine. The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis of the protecting group.
Industrial Production Methods
Industrial production of ®-Fmoc-4-(3-pyridyl)-beta-Homoala-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as crystallization and chromatography to ensure high-quality product.
化学反応の分析
Types of Reactions
®-Fmoc-4-(3-pyridyl)-beta-Homoala-OH undergoes various chemical reactions, including:
Oxidation: The pyridyl ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques or reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Pyridyl halides with nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the pyridyl ring, reduced forms of the compound, and various substituted pyridyl derivatives.
科学的研究の応用
®-Fmoc-4-(3-pyridyl)-beta-Homoala-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of heterocyclic compounds.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of ®-Fmoc-4-(3-pyridyl)-beta-Homoala-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridyl ring can engage in π-π stacking interactions and hydrogen bonding, while the Fmoc group provides steric hindrance and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-Fmoc-4-(3-pyridyl)-beta-Ala-OH: Similar structure but with a beta-alanine backbone.
®-Fmoc-4-(2-pyridyl)-beta-Homoala-OH: Similar structure but with a 2-pyridyl ring instead of a 3-pyridyl ring.
®-Fmoc-4-(3-pyridyl)-Ala-OH: Similar structure but with an alanine backbone.
Uniqueness
®-Fmoc-4-(3-pyridyl)-beta-Homoala-OH is unique due to the presence of the beta-homoalanine backbone, which provides additional flexibility and conformational diversity compared to its analogs. The 3-pyridyl ring also offers distinct electronic properties that can influence its reactivity and interactions with biological targets.
特性
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-3-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)13-17(12-16-6-5-11-25-14-16)26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-11,14,17,22H,12-13,15H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMDHZYUTBFELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
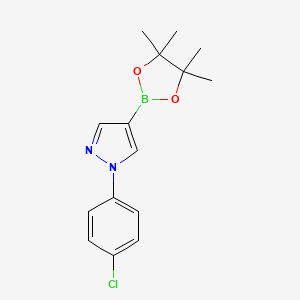

![Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12511472.png)
![2-Benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B12511483.png)
![[1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate](/img/structure/B12511490.png)
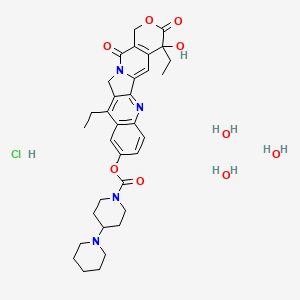
![3-[2-[4-(Trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoic acid](/img/structure/B12511497.png)
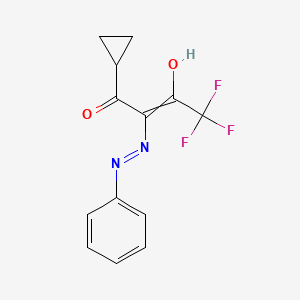

![N,N'-1,4-Phenylenebis[2-bromoacetamide]](/img/structure/B12511533.png)
